Fmoc-Lys(FOR)-OH Fmoc-Lys(FOR)-OH
Brand Name: Vulcanchem
CAS No.: 201004-23-1
VCID: VC21538998
InChI: InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O
Molecular Formula: C22H24N2O5
Molecular Weight: 396,44 g/mole

Fmoc-Lys(FOR)-OH

CAS No.: 201004-23-1

Cat. No.: VC21538998

Molecular Formula: C22H24N2O5

Molecular Weight: 396,44 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-Lys(FOR)-OH - 201004-23-1

CAS No. 201004-23-1
Molecular Formula C22H24N2O5
Molecular Weight 396,44 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid
Standard InChI InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
Standard InChI Key AJWAZAXPESSBGE-FQEVSTJZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O

Chemical Structure and Properties

Molecular Composition

Fmoc-Lys(FOR)-OH, also known by its systematic name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-formamidohexanoic acid, is an N-alpha-protected and N-epsilon-formylated lysine derivative. The compound has a molecular formula of C22H24N2O5 and a molecular weight of 396.4 g/mol . The structure consists of a lysine backbone with an Fmoc protecting group at the alpha-amino position and a formyl group attached to the epsilon-amino group of the lysine side chain.

Structural Features

The Fmoc-Lys(FOR)-OH molecule incorporates several key structural elements:

  • A central lysine amino acid scaffold with an L-configuration

  • The bulky, hydrophobic Fmoc protecting group at the N-terminal position

  • A formyl (FOR) modification at the lysine side chain epsilon-amino group

  • A free carboxylic acid group at the C-terminus

The presence of both the Fmoc group and the formyl modification provides orthogonal protection, allowing selective deprotection strategies during peptide synthesis.

Physical Properties

The physical characteristics of Fmoc-Lys(FOR)-OH can be inferred from similar derivatives. While specific data for Fmoc-Lys(FOR)-OH is limited, related compounds provide insight into its likely properties:

PropertyValueNotes
Physical StateSolidSimilar to other Fmoc-amino acids
Storage ConditionsDark place, inert atmosphere, 2-8°CBased on related Fmoc derivatives
SolubilityLimited water solubility, soluble in DMF, DMSOTypical for Fmoc-protected amino acids

Identification and Nomenclature

Systematic Names and Identifiers

Fmoc-Lys(FOR)-OH is cataloged in chemical databases with several identifiers:

  • PubChem CID: 7019714

  • CAS Registry Number: 201004-23-1

  • Wikidata: Q72478602

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature:

  • Fmoc-Lys(FOR)-OH (common abbreviation)

  • L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-formyl-

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid

  • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-formyl-L-lysine

Database Registration

The compound was first registered in PubChem on July 29, 2006, with the most recent modification to the entry dated March 8, 2025 . This indicates ongoing interest and updates regarding this chemical entity.

Synthesis and Preparation

Copper Complexation Method

This approach involves:

  • Formation of copper-lysine complex to protect the alpha-amino and carboxyl groups

  • Selective formylation of the epsilon-amino group

  • Decomplexation followed by Fmoc protection of the alpha-amino group

Direct Side Chain Modification

An alternative approach could involve:

  • Starting with Fmoc-Lys-OH (where the alpha-amino group is already protected)

  • Selective formylation of the epsilon-amino group using formylating agents

The synthesis of related compounds such as Fmoc-Lys(5-Fam) employs microwave-assisted reactions using reagents like DIC (diisopropylcarbodiimide) and DIPEA (N,N-diisopropylethylamine) , suggesting similar approaches might be viable for Fmoc-Lys(FOR)-OH production.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-Lys(FOR)-OH serves as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). The formyl group on the lysine side chain provides several advantages:

  • It prevents unwanted reactions at the epsilon-amino position during peptide coupling steps

  • It can be selectively removed under conditions that preserve the Fmoc group

  • It enables the synthesis of peptides with specific modifications at lysine residues

Comparative Advantages

When compared to other lysine derivatives used in peptide synthesis, Fmoc-Lys(FOR)-OH offers distinct properties:

Lysine DerivativeSide Chain ProtectionCleavage ConditionsApplications
Fmoc-Lys(FOR)-OHFormylMild acidic or basic conditionsSelective lysine modification
Fmoc-Lys(Boc)-OHBocTFAStandard SPPS, remains stable through Fmoc deprotection cycles
Fmoc-Lys(Z)-OHZ (Cbz)Hydrogenolysis or HFOrthogonal protection strategies

Fmoc-Lys(Boc)-OH has emerged as the standard Fmoc-Lys derivative used in peptide synthesis, with the Boc group providing stability under basic conditions throughout multiple Fmoc deprotection cycles . The formyl-protected variant offers an alternative with potentially milder deprotection conditions.

Structural Comparison with Related Derivatives

Molecular Structure Variations

The structural differences between Fmoc-Lys(FOR)-OH and related lysine derivatives primarily involve the side chain protection:

CompoundMolecular FormulaMolecular WeightSide Chain Protection
Fmoc-Lys(FOR)-OHC22H24N2O5396.4 g/molFormyl
Fmoc-Lys-OHC21H24N2O4368.43 g/molNone (free amine)
Fmoc-Lys(Z)-OHC29H30N2O6502.6 g/molZ (Cbz)
Fmoc-Lys(Boc)-OHC26H32N2O6468.54 g/molBoc

These structural variations significantly impact the chemical behavior, stability, and utility of these compounds in peptide synthesis.

Chemical Reactivity

Formyl Group Stability

The formyl group in Fmoc-Lys(FOR)-OH exhibits different stability characteristics compared to other protecting groups:

  • Moderate stability under basic conditions required for Fmoc deprotection

  • Susceptibility to hydrolysis under prolonged exposure to basic conditions

  • Removal possible under mild acidic conditions

Orthogonal Protection Strategy

The combination of Fmoc at the alpha-amino position and formyl at the epsilon-amino position creates an orthogonal protection scheme that allows:

  • Selective deprotection of the Fmoc group using piperidine or other bases

  • Selective deprotection of the formyl group under mild conditions

  • Independent functionalization of either amino group in sequential synthesis steps

Research Applications

Peptide Synthesis Applications

Fmoc-Lys(FOR)-OH finds applications in several areas of peptide chemistry:

  • Synthesis of peptides requiring selective modification of lysine residues

  • Production of peptides with precisely controlled charge distribution

  • Creation of peptides with specific recognition properties

Specialized Applications

The formyl protection strategy may be particularly valuable in:

  • Synthesis of peptides with post-translational modifications

  • Development of protein-protein interaction inhibitors

  • Creation of peptide libraries with varied lysine modifications

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